molecular formula C24H26BrO2P B023844 (5-Carboxypentyl)triphenylphosphonium bromide CAS No. 50889-29-7

(5-Carboxypentyl)triphenylphosphonium bromide

Cat. No.: B023844
CAS No.: 50889-29-7
M. Wt: 457.3 g/mol
InChI Key: JUWYRPZTZSWLCY-UHFFFAOYSA-N
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Description

(5-Carboxypentyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C24H26BrO2P. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a triphenylphosphonium group attached to a carboxypentyl chain, with a bromide ion as the counterion.

Mechanism of Action

Target of Action

It is commonly used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.

Mode of Action

It is often used as a nucleophilic reagent, catalyst, and ligand in organic synthesis reactions . This suggests that it may interact with its targets through nucleophilic substitution or other chemical reactions, leading to changes in the chemical structure and properties of the target molecules.

Action Environment

It is known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of (5-Carboxypentyl)triphenylphosphonium bromide are not widely documented in the literature. It is known to be used as a reactant in the synthesis of inhibitors of protein tyrosine phosphatase 1B . This suggests that it may interact with enzymes such as protein tyrosine phosphatase 1B in biochemical reactions.

Cellular Effects

The specific cellular effects of this compound are not widely documented in the literature. Given its role in the synthesis of inhibitors of protein tyrosine phosphatase 1B, it may influence cell function by modulating the activity of this enzyme .

Molecular Mechanism

The molecular mechanism of action of this compound is not widely documented in the literature. It is known to be used in the synthesis of inhibitors of protein tyrosine phosphatase 1B , suggesting that it may exert its effects at the molecular level by interacting with this enzyme.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not widely documented in the literature. It is known to be hygroscopic , indicating that it may absorb moisture over time, which could potentially affect its stability and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of triphenylphosphine with 5-bromopentanoic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (5-Carboxypentyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Carboxypentyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .

Scientific Research Applications

(5-Carboxypentyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Biology: The compound is used in the study of cellular processes and as a probe for mitochondrial function.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • (5-Carboxyamyl)triphenylphosphonium bromide
  • (4-Carboxybutyl)triphenylphosphonium bromide
  • (6-Carboxyhexyl)triphenylphosphonium bromide

Uniqueness

(5-Carboxypentyl)triphenylphosphonium bromide is unique due to its specific chain length and the presence of a carboxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

IUPAC Name

5-carboxypentyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYRPZTZSWLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381364
Record name (5-Carboxypentyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50889-29-7
Record name Phosphonium, (5-carboxypentyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50889-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Carboxypentyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An intimate mixture of 6-bromohexanoic acid (19.5 g) and triphenylphosphine (26.3 g) was heated at 150° for three hours in a closed flask. After the reaction was cooled, the crude product was dissolved in chloroform (200 mL) and the resulting solution was diluted just to the cloud point with ether. The mixture was stored at 0° C. for several hours, then the solids were collected by filtration, washed with ether and dried in vacuo to yield 41.3 g of (5-carboxypentyl)triphenylphosphonium bromide, mp 197°-198° C. Anal. Calculated for C24H26BrO2P: C, 63.03; H, 5.73; Br, 17.47. Found: C, 63.00; H, 5.76; Br, 17.54.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is (5-Carboxypentyl)(triphenyl)phosphonium bromide used in mitochondria-targeted drug delivery systems?

A: (5-Carboxypentyl)(triphenyl)phosphonium bromide exhibits a strong affinity for mitochondria. This is due to its positively charged triphenylphosphonium group, which facilitates its passage through the negatively charged mitochondrial membrane potential. [] This characteristic makes it an ideal candidate for delivering therapeutic agents specifically to mitochondria, potentially enhancing the efficacy of cancer treatments. []

Q2: How does incorporating (5-Carboxypentyl)(triphenyl)phosphonium bromide into a drug delivery system impact its efficacy against cancer cells?

A: Research suggests that utilizing (5-Carboxypentyl)(triphenyl)phosphonium bromide to target mitochondria with chemotherapeutic agents like Gemcitabine can significantly improve their effectiveness. [] By delivering the drug directly to mitochondria, this targeted approach can enhance drug uptake and potentially overcome resistance mechanisms associated with traditional chemotherapy. [] This strategy holds promise for improving cancer treatment outcomes by increasing drug efficacy and potentially minimizing off-target effects.

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